Cas no 81975-91-9 (10-[4-dimethylamino-5-[4-hydroxy-6-methyl-5-(6-methyl-5-oxo-oxan-2-yl) oxy-oxan-2-yl]oxy-6-methyl-oxan-2-yl]oxy-6,8,11-trihydroxy-8-(2-hydrox yacetyl)-1-methoxy-9,10-dihydro-7H-tetracene-5,12-dione)

10-[4-dimethylamino-5-[4-hydroxy-6-methyl-5-(6-methyl-5-oxo-oxan-2-yl) oxy-oxan-2-yl]oxy-6-methyl-oxan-2-yl]oxy-6,8,11-trihydroxy-8-(2-hydrox yacetyl)-1-methoxy-9,10-dihydro-7H-tetracene-5,12-dione structure
81975-91-9 structure
Produktname:10-[4-dimethylamino-5-[4-hydroxy-6-methyl-5-(6-methyl-5-oxo-oxan-2-yl) oxy-oxan-2-yl]oxy-6-methyl-oxan-2-yl]oxy-6,8,11-trihydroxy-8-(2-hydrox yacetyl)-1-methoxy-9,10-dihydro-7H-tetracene-5,12-dione
CAS-Nr.:81975-91-9
MF:C41H51NO16
MW:813.840753793716
CID:987297
PubChem ID:3067773

10-[4-dimethylamino-5-[4-hydroxy-6-methyl-5-(6-methyl-5-oxo-oxan-2-yl) oxy-oxan-2-yl]oxy-6-methyl-oxan-2-yl]oxy-6,8,11-trihydroxy-8-(2-hydrox yacetyl)-1-methoxy-9,10-dihydro-7H-tetracene-5,12-dione Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 10-[4-dimethylamino-5-[4-hydroxy-6-methyl-5-(6-methyl-5-oxo-oxan-2-yl) oxy-oxan-2-yl]oxy-6-methyl-oxan-2-yl]oxy-6,8,11-trihydroxy-8-(2-hydrox yacetyl)-1-methoxy-9,10-dihydro-7H-tetracene-5,12-dione
    • 7-[4-(dimethylamino)-5-[4-hydroxy-6-methyl-5-(6-methyl-5-oxooxan-2-yl)oxyoxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione
    • 5,12-Naphthacenedione, 7,8,9,10-tetrahydro-8-(hydroxyacetyl)-1-methoxy-10-((2,3,6-trideoxy-4-O-(2,6-dideoxy-4-O-((2R-trans)-tetrahydro-6-methyl-5-oxo-2H-pyran-2-yl)-alpha-L-lyxo-hexopyranosyl)-3-(dimethylamino)-alpha-L-lyxo-hexopyranosyl)oxy)-6,8,11-trihydroxy-, (8S-cis)-
    • 3,5,12-Trihydroxy-3-(hydroxyacetyl)-10-methoxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 2,3,6-trideoxy-4-O-[2,6-dideoxy-4-O-(6-methyl-5-oxooxan-2-yl)hexopyranosyl]-3-(dimethylamino)hexopyranoside
    • DTXSID501002353
    • 81975-91-9
    • Inchi: InChI=1S/C41H51NO16/c1-17-23(44)10-11-28(53-17)57-40-19(3)55-30(13-24(40)45)58-39-18(2)54-29(12-22(39)42(4)5)56-26-15-41(51,27(46)16-43)14-21-32(26)38(50)34-33(36(21)48)35(47)20-8-7-9-25(52-6)31(20)37(34)49/h7-9,17-19,22,24,26,28-30,39-40,43,45,48,50-51H,10-16H2,1-6H3
    • InChI-Schlüssel: BUNNANZEUZITRL-UHFFFAOYSA-N
    • Lächelt: CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N(C)C)OC6CC(C(C(O6)C)OC7CCC(=O)C(O7)C)O

Berechnete Eigenschaften

  • Genaue Masse: 813.32078454g/mol
  • Monoisotopenmasse: 813.32078454g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 5
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 17
  • Schwere Atomanzahl: 58
  • Anzahl drehbarer Bindungen: 10
  • Komplexität: 1530
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 12
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Topologische Polaroberfläche: 237Ų
  • XLogP3: 3

10-[4-dimethylamino-5-[4-hydroxy-6-methyl-5-(6-methyl-5-oxo-oxan-2-yl) oxy-oxan-2-yl]oxy-6-methyl-oxan-2-yl]oxy-6,8,11-trihydroxy-8-(2-hydrox yacetyl)-1-methoxy-9,10-dihydro-7H-tetracene-5,12-dione Verwandte Literatur

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